Cas no 865616-24-6 (N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide)

N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide structure
865616-24-6 structure
商品名:N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide
CAS番号:865616-24-6
MF:C22H17BrN2O2S
メガワット:453.351583242416
CID:6598369
PubChem ID:2134166

N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide 化学的及び物理的性質

名前と識別子

    • N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide
    • Methanesulfonamide, N-[3-(6-bromo-4-phenyl-2-quinolinyl)phenyl]-
    • 865616-24-6
    • N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)methanesulfonamide
    • AKOS024608854
    • N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
    • F1590-0072
    • インチ: 1S/C22H17BrN2O2S/c1-28(26,27)25-18-9-5-8-16(12-18)22-14-19(15-6-3-2-4-7-15)20-13-17(23)10-11-21(20)24-22/h2-14,25H,1H3
    • InChIKey: YBEQYKFCPSYLQX-UHFFFAOYSA-N
    • ほほえんだ: CS(NC1=CC=CC(C2C=C(C3=CC=CC=C3)C3C(N=2)=CC=C(Br)C=3)=C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 452.01941g/mol
  • どういたいしつりょう: 452.01941g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 617
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 67.4Ų

じっけんとくせい

  • 密度みつど: 1.491±0.06 g/cm3(Predicted)
  • ふってん: 605.3±65.0 °C(Predicted)
  • 酸性度係数(pKa): 7.49±0.10(Predicted)

N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1590-0072-10mg
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
865616-24-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1590-0072-1mg
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
865616-24-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1590-0072-30mg
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
865616-24-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1590-0072-2μmol
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
865616-24-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1590-0072-15mg
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
865616-24-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1590-0072-2mg
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
865616-24-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1590-0072-10μmol
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
865616-24-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1590-0072-20mg
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
865616-24-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1590-0072-20μmol
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
865616-24-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1590-0072-5mg
N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
865616-24-6 90%+
5mg
$69.0 2023-05-17

N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide 関連文献

N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamideに関する追加情報

Recent Advances in the Study of N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide (CAS: 865616-24-6)

N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide (CAS: 865616-24-6) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its potential therapeutic applications, particularly in the context of kinase inhibition and anticancer activity. This research brief synthesizes the latest findings on this compound, providing insights into its mechanism of action, pharmacological properties, and potential clinical applications.

Recent investigations have highlighted the role of N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide as a potent inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies demonstrate its ability to selectively target and inhibit key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in various malignancies. The compound's unique structural features, including the bromo-substituted quinoline core and the methanesulfonamide moiety, contribute to its high binding affinity and specificity.

Pharmacokinetic studies of 865616-24-6 have revealed favorable absorption and distribution profiles in preclinical models. The compound exhibits good oral bioavailability and demonstrates significant tumor penetration in xenograft models. These properties, combined with its manageable toxicity profile in animal studies, suggest its potential as a lead candidate for further drug development. Recent optimization efforts have focused on improving its metabolic stability and reducing potential off-target effects.

In the context of combination therapies, researchers have explored the synergistic effects of N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide with existing chemotherapeutic agents. Preliminary data suggest that it may enhance the efficacy of certain DNA-damaging agents while potentially overcoming resistance mechanisms in refractory cancers. These findings open new avenues for developing targeted combination regimens in oncology.

Structural-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of 865616-24-6's biological activity. Recent crystallographic data have elucidated its binding mode with target kinases, revealing key interactions that contribute to its inhibitory potency. This structural understanding is guiding the design of next-generation analogs with improved selectivity and reduced potential for drug resistance development.

As research progresses, N-3-(6-bromo-4-phenylquinolin-2-yl)phenylmethanesulfonamide continues to show promise as a versatile scaffold for drug discovery. Current efforts are focused on expanding its therapeutic applications beyond oncology, with preliminary investigations exploring its potential in inflammatory diseases and neurological disorders where kinase dysregulation plays a pathogenic role.

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